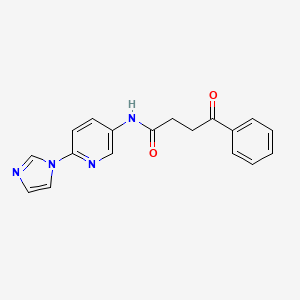
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide is a complex organic compound characterized by its imidazole and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the pyridine and phenyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of imidazole with appropriate halides or esters to form intermediates.
Cyclization Reactions: Cyclization steps are crucial to forming the pyridine ring, often requiring specific catalysts and reaction conditions.
Amide Bond Formation: The final step usually involves the formation of the amide bond between the imidazole-pyridine intermediate and the phenylbutanamide moiety.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the phenyl group, introducing functional groups such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can reduce the imidazole ring or other functional groups within the molecule.
Substitution Reactions: Substitution reactions can replace hydrogen atoms or other substituents on the imidazole or phenyl rings with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated phenyl derivatives.
Reduction Products: Reduced imidazole derivatives or other reduced functional groups.
Substitution Products: Substituted imidazole or phenyl derivatives with different functional groups.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of imidazole and phenyl groups with biological macromolecules. Medicine: Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
作用机制
The mechanism by which N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. The imidazole group can bind to enzymes or receptors, modulating their activity, while the phenyl group can interact with other biomolecules, influencing biological processes.
相似化合物的比较
Imidazole derivatives: Other compounds containing imidazole rings, such as imidazole itself and its derivatives.
Phenylbutanamide derivatives: Compounds with similar phenyl and amide groups, such as phenylbutanamide and its derivatives.
Uniqueness: N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-oxo-4-phenylbutanamide is unique due to its specific combination of imidazole and phenyl groups, which provides distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
属性
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-16(14-4-2-1-3-5-14)7-9-18(24)21-15-6-8-17(20-12-15)22-11-10-19-13-22/h1-6,8,10-13H,7,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMLSMCGZXXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B2880307.png)
![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)

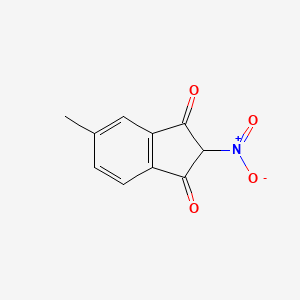
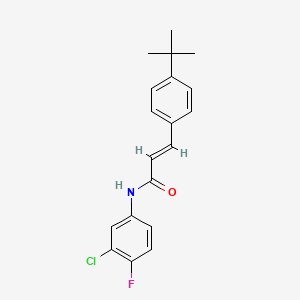
![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)


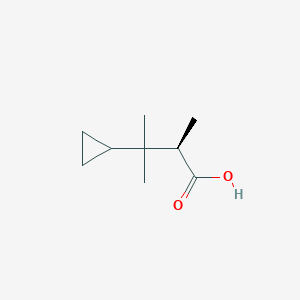
![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2880319.png)
![3-cyano-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2880322.png)
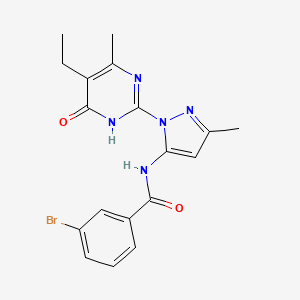
![N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2880327.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2880329.png)
